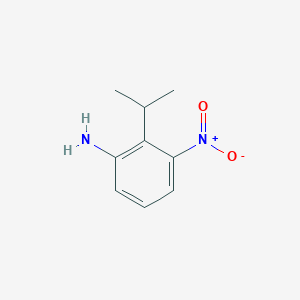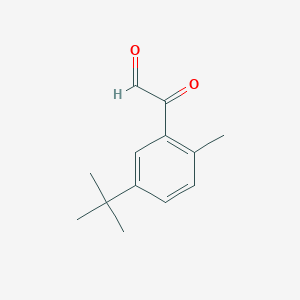
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetaldehyde moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde typically involves the introduction of the tert-butyl and methyl groups onto a phenyl ring, followed by the formation of the oxoacetaldehyde moiety. One common method involves the Friedel-Crafts alkylation of a suitable phenyl precursor with tert-butyl chloride and aluminum chloride as a catalyst. The resulting intermediate is then subjected to further functionalization to introduce the oxoacetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid
Reduction: 2-(5-(tert-Butyl)-2-methylphenyl)-2-hydroxyacetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 2-tert-Butyl-4-methylphenol
- 2-tert-Butyl-6-methylphenol
Uniqueness
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl and oxoacetaldehyde groups on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(5-tert-butyl-2-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9-5-6-10(13(2,3)4)7-11(9)12(15)8-14/h5-8H,1-4H3 |
Clave InChI |
APGDIGLKEBGSNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



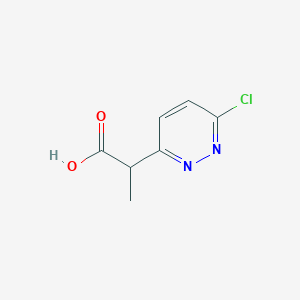
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
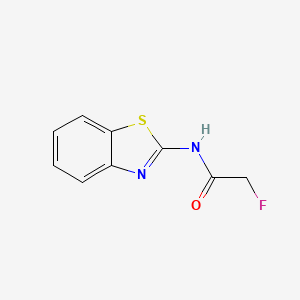
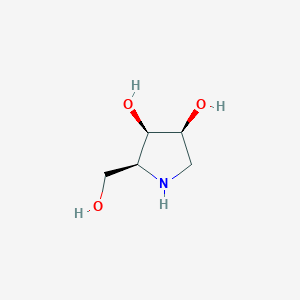
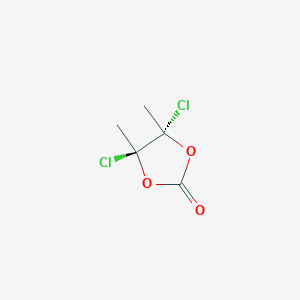
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)

